molecular formula C15H13FO2 B6398486 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% CAS No. 1261955-92-3

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95%

Cat. No. B6398486
CAS RN: 1261955-92-3
M. Wt: 244.26 g/mol
InChI Key: SMHNOSOCBOFCFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% (4-FMA) is a synthetic compound of the phenylmethylbenzoic acid family. It is a white crystalline solid with a slight odor and a melting point of 145°C. 4-FMA has been the subject of scientific research due to its potential applications in laboratory experiments and its biochemical and physiological effects.

Mechanism of Action

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% is believed to act as an agonist at the serotonin 5-HT2A receptor. This is due to its structural similarity to serotonin, a neurotransmitter in the brain. It is thought to bind to the receptor and activate it, resulting in the release of other neurotransmitters, such as dopamine and norepinephrine.
Biochemical and Physiological Effects
4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, leading to increased alertness, improved mood, and increased cognitive performance. In addition, it has been shown to increase the levels of dopamine and norepinephrine, leading to improved focus and motivation.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments is its ability to act as a reagent. This allows for the synthesis of other compounds, which can then be used in further experiments. However, it is important to be aware of the potential risks associated with using 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% in laboratory experiments. It is a highly reactive compound and must be handled with care.

Future Directions

Future research on 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% should focus on its potential applications in medicine. This could include further studies into its effects on the serotonin 5-HT2A receptor, as well as its potential to act as a therapeutic agent for various neurological disorders. In addition, further research should be conducted into its potential applications in the synthesis of polymers and other compounds. Finally, further research should be conducted into its safety and toxicity, as well as its potential side effects.

Synthesis Methods

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% can be synthesized through a Grignard reaction. This reaction involves the reaction of 4-fluoro-3-methylphenol with methylmagnesium bromide in anhydrous ether. The resulting product is then treated with acetic acid and heated to produce 4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95%.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)-3-methylbenzoic acid, 95% has been used in a variety of laboratory experiments due to its ability to act as a reagent. It is used to synthesize other compounds, such as 4-fluoro-3-methylbenzoic acid, 2-fluoro-3-methylbenzoic acid, and 4-fluoro-3-methylbenzaldehyde. In addition, it has been used in the synthesis of polymers, such as polyvinylidene fluoride and polyacrylonitrile.

properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-7-12(15(17)18)3-5-13(9)11-4-6-14(16)10(2)8-11/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMHNOSOCBOFCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)C(=O)O)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689303
Record name 4'-Fluoro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261955-92-3
Record name 4'-Fluoro-2,3'-dimethyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.